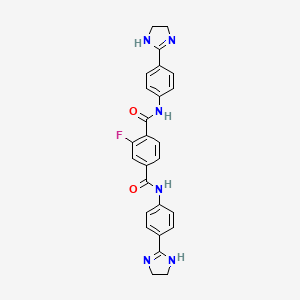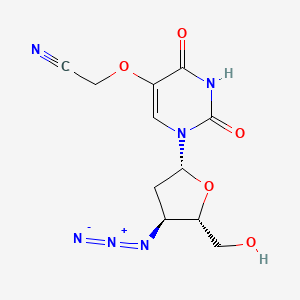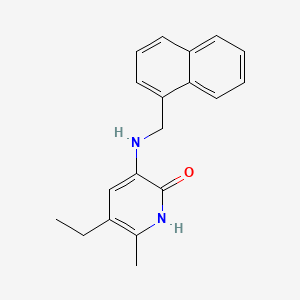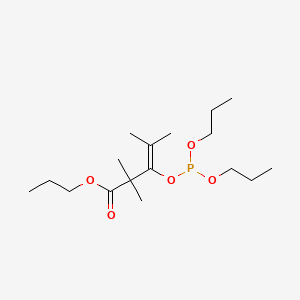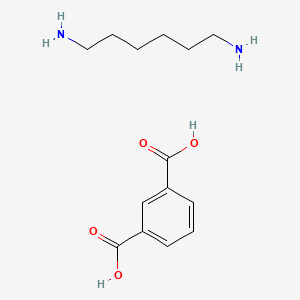
benzene-1,3-dicarboxylic acid;hexane-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine is a compound formed by the combination of benzene-1,3-dicarboxylic acid and hexane-1,6-diamine. Benzene-1,3-dicarboxylic acid, also known as isophthalic acid, is an aromatic dicarboxylic acid, while hexane-1,6-diamine, also known as hexamethylenediamine, is an aliphatic diamine. This compound is significant in the field of polymer chemistry, particularly in the synthesis of polyamides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-dicarboxylic acid;hexane-1,6-diamine typically involves a condensation reaction between benzene-1,3-dicarboxylic acid and hexane-1,6-diamine. This reaction is carried out under high temperature and pressure conditions to facilitate the formation of amide bonds. The reaction can be represented as follows:
C6H4(COOH)2+H2N(CH2)6NH2→C6H4(CONH(CH2)6NHCO)2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are carefully controlled to optimize yield and purity. Catalysts may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction can lead to the formation of primary amines and alcohols.
Substitution: The aromatic ring in benzene-1,3-dicarboxylic acid can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
Oxidation: Produces carboxylic acids and amines.
Reduction: Produces primary amines and alcohols.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polyamides and other polymers.
Biology: Studied for its potential use in drug delivery systems.
Medicine: Investigated for its biocompatibility and potential use in medical implants.
Industry: Used in the production of high-performance materials such as fibers and films.
Mechanism of Action
The mechanism of action of benzene-1,3-dicarboxylic acid;hexane-1,6-diamine involves the formation of amide bonds between the carboxylic acid groups of benzene-1,3-dicarboxylic acid and the amine groups of hexane-1,6-diamine. This results in the formation of a polyamide chain, which imparts unique mechanical and thermal properties to the material. The molecular targets and pathways involved include the interaction of the amide bonds with other functional groups in the polymer matrix, leading to enhanced stability and performance.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-dicarboxylic acid (Phthalic acid): Similar structure but different positional isomer.
Benzene-1,4-dicarboxylic acid (Terephthalic acid): Another positional isomer with different properties.
Hexane-1,4-diamine: Similar aliphatic diamine with different chain length.
Uniqueness
Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine is unique due to its specific combination of aromatic and aliphatic components, which imparts distinct properties to the resulting polyamide. This combination results in materials with high thermal stability, mechanical strength, and chemical resistance, making it suitable for various high-performance applications.
Properties
CAS No. |
13534-28-6 |
|---|---|
Molecular Formula |
C14H22N2O4 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;hexane-1,6-diamine |
InChI |
InChI=1S/C8H6O4.C6H16N2/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5-3-1-2-4-6-8/h1-4H,(H,9,10)(H,11,12);1-8H2 |
InChI Key |
FITNAOAKVDEJHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCN)CCN |
Related CAS |
25722-07-0 13534-28-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



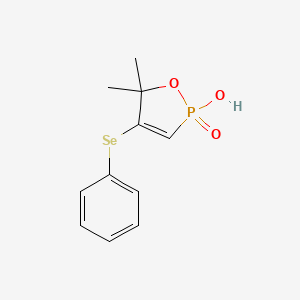

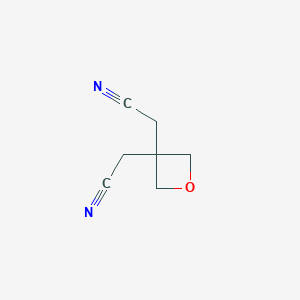
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
![18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one](/img/structure/B12791287.png)
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)
